
2,2-Dichloroacetic acid;3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloroacetic acid;3-methoxypyridine is a chemical compound with the molecular formula C8H9Cl2NO3 It is a combination of two distinct chemical entities: 2,2-Dichloroacetic acid and 3-methoxypyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroacetic acid;3-methoxypyridine typically involves the reaction of 2,2-Dichloroacetic acid with 3-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and quantity of the product. The reaction parameters are carefully monitored and controlled to maintain the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloroacetic acid;3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to the specific type of reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
2,2-Dichloroacetic acid;3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and disease pathways.
Mécanisme D'action
The mechanism of action of 2,2-Dichloroacetic acid;3-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, 2,2-Dichloroacetic acid is known to inhibit the enzyme pyruvate dehydrogenase kinase, which plays a role in cellular metabolism. This inhibition can alter metabolic pathways and affect cellular functions . The exact mechanism of action of the combined compound is still under investigation and may involve multiple targets and pathways .
Comparaison Avec Des Composés Similaires
2,2-Dichloroacetic acid;3-methoxypyridine can be compared with similar compounds such as:
2,2-Dichloroacetic acid: A simpler analogue that shares some chemical properties but lacks the pyridine moiety.
3-Methoxypyridine: A related compound that contains the pyridine ring but does not have the dichloroacetic acid component
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in the individual components.
Propriétés
Numéro CAS |
675840-07-0 |
|---|---|
Formule moléculaire |
C8H9Cl2NO3 |
Poids moléculaire |
238.06 g/mol |
Nom IUPAC |
2,2-dichloroacetic acid;3-methoxypyridine |
InChI |
InChI=1S/C6H7NO.C2H2Cl2O2/c1-8-6-3-2-4-7-5-6;3-1(4)2(5)6/h2-5H,1H3;1H,(H,5,6) |
Clé InChI |
MMWBAAGRNPJXCB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC=C1.C(C(=O)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


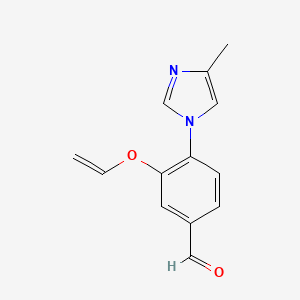
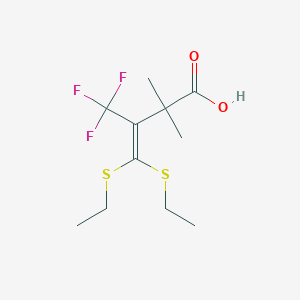
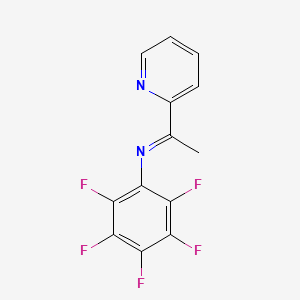
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
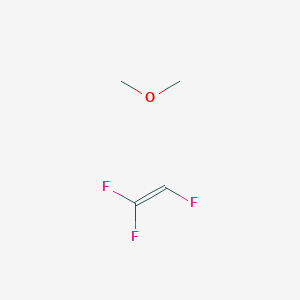
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)

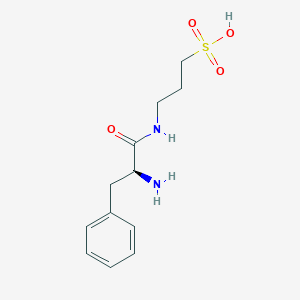
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)
![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
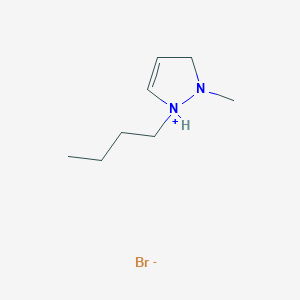
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
